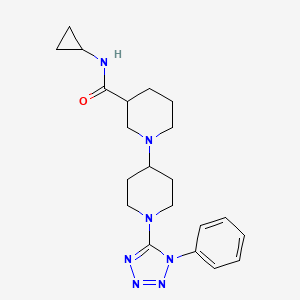![molecular formula C20H24N2O4 B5345173 N-[2-(4-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5345173.png)
N-[2-(4-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide, also known as BRL-37344, is a selective agonist of the β3-adrenergic receptor. This compound has gained significant attention in scientific research due to its potential therapeutic applications in treating obesity, diabetes, and other metabolic disorders.
作用機序
N-[2-(4-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA). PKA activation leads to the phosphorylation of hormone-sensitive lipase (HSL), which promotes the breakdown of stored triglycerides into free fatty acids and glycerol. This process is known as lipolysis and results in the release of energy in the form of ATP.
Biochemical and Physiological Effects
This compound has been shown to increase energy expenditure and promote weight loss in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in obese mice. Furthermore, this compound has been shown to reduce liver triglyceride levels and improve hepatic steatosis in obese mice. This compound has also been shown to increase brown adipose tissue (BAT) thermogenesis, which is a process that generates heat by burning stored fat. This effect is mediated by the activation of the β3-adrenergic receptor in BAT.
実験室実験の利点と制限
N-[2-(4-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide has several advantages for lab experiments. It is a selective agonist of the β3-adrenergic receptor, which allows for specific targeting of this receptor. This compound has also been extensively studied in animal models, which provides a wealth of information for researchers. However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life, which can make dosing challenging. Additionally, there is limited information available on the safety and toxicity of this compound.
将来の方向性
There are several future directions for research on N-[2-(4-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide. One area of interest is the potential therapeutic applications of this compound in treating obesity, diabetes, and other metabolic disorders in humans. Another area of interest is the development of more potent and selective β3-adrenergic receptor agonists. Additionally, further research is needed to fully understand the safety and toxicity of this compound, particularly in humans. Finally, there is also interest in exploring the potential of this compound as a tool for studying the role of the β3-adrenergic receptor in metabolic regulation.
Conclusion
In conclusion, this compound is a selective agonist of the β3-adrenergic receptor that has gained significant attention in scientific research due to its potential therapeutic applications in treating obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure, promote weight loss, improve insulin sensitivity and glucose tolerance, and reduce liver triglyceride levels in animal models. However, there are also limitations to using this compound in lab experiments, including its short half-life and limited information on safety and toxicity. Future research directions include exploring the potential therapeutic applications of this compound in humans, developing more potent and selective β3-adrenergic receptor agonists, and further understanding the safety and toxicity of this compound.
合成法
N-[2-(4-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide can be synthesized by reacting 4-morpholinylbenzylamine with 4-methoxyphenethyl chloride in the presence of potassium carbonate. The resulting compound is then reacted with benzoyl chloride to form this compound.
科学的研究の応用
N-[2-(4-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications in treating obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models. This compound has also been shown to improve insulin sensitivity and glucose tolerance in obese mice. Furthermore, this compound has been shown to reduce liver triglyceride levels and improve hepatic steatosis in obese mice.
特性
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-18-6-8-19(9-7-18)26-13-10-21-20(23)16-2-4-17(5-3-16)22-11-14-25-15-12-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVHUHHFIUMFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[2-(acetylamino)-3-ethoxy-3-oxo-1-propen-1-yl]benzoate](/img/structure/B5345100.png)
![3-[4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5345111.png)
![(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345115.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}indoline](/img/structure/B5345122.png)
![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5345128.png)
![1-{[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5345155.png)
![2-{[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5345160.png)
![3-methyl-1-{1-[(6-quinolin-6-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5345169.png)
![3-(3,4-dimethoxyphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5345171.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345178.png)
![(1R*,2R*,6S*,7S*)-4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5345185.png)
![7-methyl-3-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5345194.png)
